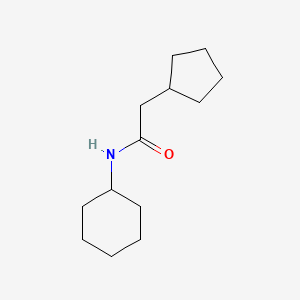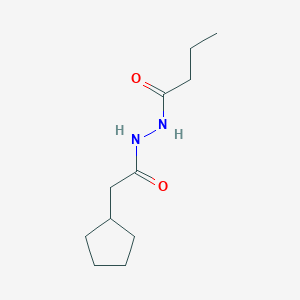![molecular formula C18H26N2O2 B5914784 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known as CPAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPAD is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. In addition to its anti-inflammatory and analgesic effects, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to reduce the levels of triglycerides and cholesterol in the blood of rats fed a high-fat diet.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits a range of biological activities that make it useful for investigating various disease states. However, there are also limitations to its use. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has not yet been tested in humans, and its safety and efficacy in humans are unknown. In addition, the exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide. One direction is to investigate its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Another direction is to investigate its potential use as a treatment for type 2 diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in a mouse model. Further studies are also needed to fully understand the mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzophenone with cyclopentanone and subsequent acylation with N,N-dimethylpropanamide. Another method involves the reaction of 4-aminobenzophenone with cyclopentanone followed by acylation with N,N-dimethylpropanamide in the presence of a catalyst. The purity and yield of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been the subject of several studies due to its potential applications in the field of medicine. In one study, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide was shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in a mouse model of acute lung injury. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to have analgesic effects in a rat model of neuropathic pain. In addition, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.
Propiedades
IUPAC Name |
3-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)18(22)12-9-14-7-10-16(11-8-14)19-17(21)13-15-5-3-4-6-15/h7-8,10-11,15H,3-6,9,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAJXSPHJUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)





![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)